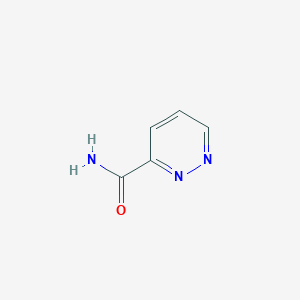

Pyridazine-3-carboxamide

概要

説明

Pyridazine-3-carboxamide is a heterocyclic compound that features a six-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities.

準備方法

Synthetic Routes and Reaction Conditions: Pyridazine-3-carboxamide can be synthesized through various methods. One common approach involves the palladium-catalyzed aminocarbonylation of pyrazolo[3,4-b]pyridine derivatives. This method employs carbon monoxide gas generated ex situ using a two-chamber reactor. The reaction conditions are optimized to achieve high yields of up to 99% .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale aminocarbonylation reactions. The use of palladium catalysts and controlled reaction environments ensures the efficient production of this compound. The scalability of this method makes it suitable for commercial applications .

化学反応の分析

Types of Reactions: Pyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid, while reduction can produce this compound derivatives with varying degrees of saturation .

科学的研究の応用

Therapeutic Applications in Autoimmune Diseases

1.1 TYK2 Inhibition

Pyridazine-3-carboxamide derivatives have been identified as potent inhibitors of Tyrosine Kinase 2 (TYK2), which plays a critical role in mediating inflammatory responses associated with autoimmune diseases. Notably, a study highlighted the synthesis of various N-(methyl-d3)this compound derivatives, where compound 30 showed superior inhibitory activity against STAT3 phosphorylation compared to existing treatments like deucravacitinib. This compound exhibited favorable pharmacokinetic properties and was effective in animal models of IL-23-driven skin inflammation and colitis, suggesting its potential for treating conditions such as psoriasis and inflammatory bowel disease .

1.2 Structure-Activity Relationships (SAR)

The SAR studies of this compound derivatives have provided insights into how modifications affect their efficacy and selectivity. For instance, the introduction of hydrophobic groups significantly enhanced binding affinities to TYK2, demonstrating that strategic chemical modifications can optimize therapeutic outcomes .

Table 1: Potency and Selectivity of this compound Derivatives

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Compound 30 | 3.2 | >1000 (JAK1, JAK2, JAK3) |

| Compound 24 | Not specified | Not specified |

CB2 Receptor Agonism

2.1 Cannabinoid Receptor Activity

Research has also focused on developing pyridazine-3-carboxamides as selective agonists for the CB2 receptor, which is implicated in various physiological processes including pain modulation and immune response regulation. A series of synthesized compounds were evaluated for their ability to activate CB2 receptors through calcium mobilization assays. Among these, compound 26 demonstrated exceptional potency with an EC50 value of approximately 3.665 nM and a high selectivity index against the CB1 receptor .

Table 2: Activity of this compound Derivatives at CB2 Receptor

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| Compound 26 | 3.665 | >2729 (CB2 vs CB1) |

Broader Implications and Future Directions

The versatility of this compound derivatives suggests potential applications beyond autoimmune diseases and cannabinoid receptor modulation. Their structural framework allows for further exploration in areas such as:

- Anticancer Agents : Due to their ability to modulate cytokine signaling pathways.

- Neurological Disorders : As potential dual inhibitors for acetylcholinesterase and butyrylcholinesterase, which may benefit Alzheimer's disease treatment .

- Anti-inflammatory Agents : The modulation of inflammatory pathways opens avenues for treating various inflammatory conditions.

作用機序

The mechanism of action of pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound’s dual hydrogen-bonding capacity and high dipole moment facilitate its binding to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various pharmacological effects. For example, this compound derivatives have been shown to inhibit phosphodiesterase enzymes, which play a role in regulating cellular signaling pathways .

類似化合物との比較

- Pyridazine

- Pyridazinone

- Pyrazine

- Pyrimidine

Comparison: Pyridazine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature distinguishes it from other pyridazine derivatives, such as pyridazinone, which contains an oxygen atom at the third position of the ring. This compound’s unique properties make it a valuable scaffold in drug discovery and development .

生物活性

Pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in treating autoimmune diseases and various cancers. This article provides a detailed overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Pyridazine derivatives have gained attention for their pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities. The biological activity of this compound and its derivatives is primarily attributed to their ability to modulate key signaling pathways and enzyme activities.

1. Janus Kinase (JAK) Inhibition:

Recent studies highlight the role of this compound derivatives as inhibitors of Janus kinases (JAKs), which are critical in mediating inflammatory responses. For instance, a study demonstrated that certain pyridazine derivatives exhibited potent inhibition of JAK3 and TYK2, showing selectivity for the JAK3-JAK1 pathway over JAK2. This selectivity is crucial for developing therapies for autoimmune conditions without affecting other essential pathways .

2. Acetylcholinesterase Inhibition:

this compound derivatives have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds such as 5b, 5f, and 5j showed selective AChE inhibition with varying IC50 values, indicating their potential as therapeutic agents in cognitive disorders .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound derivatives:

| Compound | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| 5b | AChE Inhibition | 0.61 | AChE |

| 5f | AChE Inhibition | 0.034 | AChE |

| 24 | JAK Inhibition | Nanomolar range | JAK3/TYK2 |

| 11l | Anticancer Activity | - | T-47D Cells |

| 11m | Anticancer Activity | - | MDA-MB-231 Cells |

Case Studies

Case Study 1: Anti-Autoimmunity Activity

In a study focusing on autoimmune diseases, compound 24 derived from this compound was tested in anti-CD40-induced colitis models. It demonstrated significant efficacy in reducing inflammation without notable toxicity or adverse effects on cardiac ion channels (hERG) or cytochrome P450 enzymes. This positions it as a promising candidate for further development .

Case Study 2: Anticancer Properties

A series of pyridazine derivatives were synthesized and evaluated for their anticancer properties against breast cancer cell lines (T-47D and MDA-MB-231). Compounds 11l and 11m induced significant apoptosis in these cells, characterized by increased sub-G1 populations and elevated Annexin V positivity, indicating their potential as effective anticancer agents .

Pharmacokinetics and Toxicology

Pharmacokinetic studies on compound 24 revealed reasonable exposure levels with good stability profiles in liver microsomal assays. Importantly, the compound did not exhibit significant inhibition of major drug-metabolizing enzymes, suggesting a favorable safety profile . Additionally, studies involving ruthenium complexes of pyridazine-3-carboxylic acid showed promising antibacterial activity without cytotoxic effects on normal cells .

特性

IUPAC Name |

pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYLUKNFEYWGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278762 | |

| Record name | pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-54-4 | |

| Record name | 3-Pyridazinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridazinecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9BP2E4PY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。